VU0155069

Beschreibung

Eigenschaften

IUPAC Name |

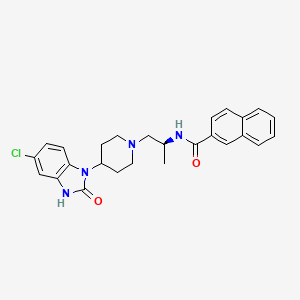

N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O2.ClH/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33;/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQULTQQAHGYYDG-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Dual-Edged Sword: A Technical Guide to the Mechanism of Action of VU0155069

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 has emerged as a molecule of significant interest in cellular signaling and inflammation research. Initially characterized as a potent and selective inhibitor of Phospholipase D1 (PLD1), subsequent studies have revealed a second, independent mechanism of action involving the direct inhibition of the NLRP3 inflammasome. This dual functionality positions this compound as a valuable tool for dissecting complex signaling pathways and as a potential lead compound for therapeutic development in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Dual Inhibition of PLD1 and the NLRP3 Inflammasome

This compound exerts its biological effects through two distinct and well-characterized mechanisms:

-

Selective Inhibition of Phospholipase D1 (PLD1): this compound is a potent and selective inhibitor of PLD1, an enzyme responsible for hydrolyzing phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1][2][3][4] PA is a critical signaling lipid involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation. By inhibiting PLD1, this compound effectively attenuates these downstream signaling events. The selectivity for PLD1 over its isoform, PLD2, is a key feature of this compound.[1]

-

PLD1-Independent Inhibition of the NLRP3 Inflammasome: Beyond its effects on PLD1, this compound has been shown to inhibit the activation of the NLRP3 inflammasome in a manner that is independent of its PLD1 inhibitory activity.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[5][6] this compound has been demonstrated to block IL-1β production and caspase-1 activation in response to various inflammasome-activating signals.[5][6]

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

| Target | Assay Type | IC50 (nM) | Selectivity (vs. PLD2) | Reference |

| PLD1 | in vitro | 46 | ~20-fold | [1][3][4] |

| PLD2 | in vitro | 933 | - | [1][3][4] |

| PLD1 | Cellular | 110 | ~100-fold | [1] |

| PLD2 | Cellular | 1800 | - | [1] |

Table 1: Potency and Selectivity of this compound for PLD Isoforms.

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231, 4T1, PMT (Cancer cell lines) | Transwell Migration | 0.2 µM - 20 µM | Marked reduction in cell migration | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 0.1 µM - 10 µM | Significant blockage of IL-1β production and caspase-1 activation | [5][6] |

Table 2: Cellular Effects of this compound.

Signaling Pathways and Experimental Workflows

PLD1 Signaling Pathway and Point of Inhibition by this compound

Caption: PLD1 signaling pathway and the inhibitory action of this compound.

NLRP3 Inflammasome Activation Pathway and Inhibition by this compound

Caption: NLRP3 inflammasome pathway and the inhibitory effect of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for characterizing this compound.

Detailed Experimental Protocols

In Vitro PLD1 Activity Assay (Colorimetric)

This protocol is adapted from commercially available phospholipase D activity assay kits.

Materials:

-

PLD Assay Buffer

-

PLD Substrate (e.g., Phosphatidylcholine)

-

PLD Probe (e.g., a fluorogenic or chromogenic probe that reacts with choline)

-

Enzyme Mix (containing choline oxidase and peroxidase)

-

Choline Standard

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a standard curve using the Choline Standard.

-

Sample Preparation: Prepare lysates from cells or purified PLD1 enzyme.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in PLD Assay Buffer.

-

Reaction Setup: In a 96-well plate, add PLD Assay Buffer, the sample (cell lysate or purified enzyme), and the desired concentration of this compound or vehicle control.

-

Initiate Reaction: Add the PLD Substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Add the Enzyme Mix and PLD Probe to each well. Incubate for an additional 15-30 minutes at 37°C, protected from light.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculation: Determine the PLD1 activity from the standard curve and calculate the percent inhibition by this compound.

Cellular Inflammasome Activation and Inhibition Assay

This protocol is designed for use with bone marrow-derived macrophages (BMDMs).

Materials:

-

BMDMs

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

ELISA kit for IL-1β

-

Caspase-1 activity assay kit

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed BMDMs in 24-well plates and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours in complete medium.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 30-60 minutes.

-

Sample Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.

-

Caspase-1 Activity Measurement: Measure caspase-1 activity in the supernatants using a specific caspase-1 activity assay kit, typically by monitoring the cleavage of a fluorogenic substrate.

-

Data Analysis: Determine the effect of this compound on IL-1β secretion and caspase-1 activity.

Transwell Migration Assay

This protocol is suitable for assessing the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Transwell inserts (with appropriate pore size, e.g., 8 µm)

-

24-well companion plates

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Crystal Violet staining solution

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.

-

Inhibitor and Cell Seeding: In the upper chamber of the inserts, add the cell suspension in serum-free medium, along with the desired concentration of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with a suitable fixative (e.g., methanol). Stain the cells with Crystal Violet solution.

-

Washing and Drying: Gently wash the inserts to remove excess stain and allow them to air dry.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect.

Conclusion

This compound is a versatile chemical probe with a well-defined dual mechanism of action, targeting both PLD1-mediated signaling and NLRP3 inflammasome activation. This unique profile makes it an invaluable tool for researchers investigating the intricate roles of these pathways in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support further research into its therapeutic potential. As with any pharmacological agent, careful experimental design and appropriate controls are paramount to generating robust and reproducible data.

References

- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 3. researchhub.com [researchhub.com]

- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 5. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]

- 6. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoform Selectivity of VU0155069: A Technical Guide to its Preferential Inhibition of PLD1 over PLD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phospholipase D (PLD) inhibitor, VU0155069, with a specific focus on its selectivity for PLD1 over PLD2. The following sections detail the quantitative measures of this selectivity, the experimental protocols used to determine these values, and the relevant cellular signaling pathways.

Quantitative Selectivity of this compound

This compound demonstrates significant preferential inhibition of PLD1 over PLD2 in both biochemical and cellular assays. The inhibitory potency is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The selectivity of this compound for PLD1 is evident from the substantial difference in its IC50 values for the two isoforms. In a purified enzyme (in vitro) biochemical assay, this compound inhibits PLD1 with an IC50 of 46 nM, while its IC50 for PLD2 is 933 nM, indicating a 20-fold selectivity for PLD1.[1] This selectivity is even more pronounced in a cellular context. In cellular assays, this compound exhibits an IC50 of 110 nM for PLD1 and 1800 nM for PLD2, demonstrating a remarkable 100-fold selectivity for PLD1.[1]

This differential inhibition allows for the use of this compound as a specific chemical probe to dissect the distinct cellular functions of PLD1 and PLD2.[1] For instance, at lower concentrations (e.g., 0.2 µM), this compound selectively inhibits PLD1, whereas at higher concentrations (e.g., 20 µM), it can suppress the activity of both PLD1 and PLD2.[1]

| Assay Type | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD2 IC50 / PLD1 IC50) |

| In Vitro Biochemical Assay | 46 | 933 | ~20-fold |

| Cellular Assay | 110 | 1800 | ~100-fold |

Experimental Protocols

The determination of the isoform selectivity of this compound relies on robust in vitro and cellular-based assays. The following are detailed methodologies adapted from the primary literature describing the characterization of this inhibitor.

In Vitro PLD Enzyme Activity Assay (Amplex Red Assay)

This assay quantifies the enzymatic activity of purified PLD1 and PLD2 by measuring the production of choline, a product of the hydrolysis of the substrate phosphatidylcholine (PC).

Materials:

-

Enzymes: Purified recombinant human PLD1 and PLD2.

-

Substrate: Phosphatidylcholine (PC).

-

Assay Buffer: 50 mM HEPES (pH 8.0), 3 mM CaCl2, 0.05% (w/v) Triton X-100.

-

Detection Reagents: Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase.

-

Inhibitor: this compound dissolved in DMSO.

Procedure:

-

Enzyme Preparation: Recombinant human PLD1 and PLD2 are expressed and purified. The final enzyme concentration in the assay is typically in the low nanomolar range.

-

Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.

-

Assay Reaction:

-

The assay is performed in a 96-well plate format.

-

To each well, add the assay buffer, purified PLD enzyme (PLD1 or PLD2), and the desired concentration of this compound or DMSO vehicle control.

-

The reaction is initiated by the addition of the phosphatidylcholine substrate.

-

The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

-

-

Signal Detection:

-

After the incubation period, the detection reagents (Amplex Red, HRP, and choline oxidase) are added to each well.

-

The choline produced by the PLD reaction is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H2O2).

-

HRP, in the presence of H2O2, catalyzes the conversion of the non-fluorescent Amplex Red to the highly fluorescent resorufin.

-

The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of choline produced and thus reflects the PLD activity.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.

-

The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

-

Cellular PLD Activity Assay (Transphosphatidylation Assay)

This assay measures the activity of PLD in intact cells by monitoring the formation of phosphatidylethanol (PEt), a specific product of PLD activity in the presence of ethanol.

Materials:

-

Cell Line: A suitable cell line endogenously expressing PLD1 and PLD2 (e.g., Calu-1 human lung carcinoma cells).

-

Radiolabel: [³H]palmitic acid.

-

PLD Activator: Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus.

-

Ethanol: For the transphosphatidylation reaction.

-

Inhibitor: this compound dissolved in DMSO.

-

Lipid Extraction Reagents: Chloroform, methanol, hydrochloric acid.

-

Chromatography: Thin-layer chromatography (TLC) plates and solvent system (e.g., ethyl acetate/iso-octane/acetic acid/water).

Procedure:

-

Cell Culture and Labeling:

-

Cells are seeded in culture plates and allowed to adhere.

-

The cells are then labeled overnight with [³H]palmitic acid, which is incorporated into cellular phospholipids, including phosphatidylcholine.

-

-

Inhibitor Treatment and Stimulation:

-

The cells are pre-incubated with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 30 minutes).

-

Ethanol is added to the culture medium to a final concentration of 1-2%.

-

PLD activity is stimulated by adding a PLD activator (e.g., PMA).

-

The cells are incubated for a further period (e.g., 30 minutes) to allow for the PLD-mediated formation of [³H]phosphatidylethanol.

-

-

Lipid Extraction:

-

The reaction is terminated by aspirating the medium and adding ice-cold methanol.

-

The cells are scraped, and lipids are extracted using a chloroform/methanol/hydrochloric acid mixture.

-

-

Chromatographic Separation and Quantification:

-

The extracted lipids are dried, resuspended in a small volume of chloroform/methanol, and spotted onto a TLC plate.

-

The lipids are separated by developing the TLC plate in an appropriate solvent system.

-

The area corresponding to the [³H]phosphatidylethanol standard is scraped from the plate.

-

The radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The amount of [³H]phosphatidylethanol formed is a direct measure of PLD activity.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the stimulated DMSO control.

-

The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PLD signaling pathway and the general workflow for determining inhibitor selectivity.

Caption: Simplified PLD signaling pathway showing activation of PLD1 and PLD2 by upstream signals, their hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA), and the preferential inhibition of PLD1 by this compound.

Caption: General experimental workflow for determining the isoform selectivity of a PLD inhibitor using in vitro biochemical assays.

References

The Biological Functions of PLD1 Inhibition by VU0155069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological functions of VU0155069, a selective inhibitor of Phospholipase D1 (PLD1). This compound has emerged as a critical tool for elucidating the multifaceted roles of PLD1 in cellular signaling, with significant implications for various pathological conditions. This document details the mechanism of action of this compound, its effects on key signaling pathways such as the mTOR and actin cytoskeleton pathways, and its functional consequences in cancer, neuroinflammation, and inflammatory disorders. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for key assays and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction to Phospholipase D1 (PLD1) and this compound

Phospholipase D (PLD) enzymes are a superfamily of phosphodiesterases that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate phosphatidic acid (PA) and choline.[1] PA is a critical lipid second messenger that regulates a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] In mammals, two major PLD isoforms, PLD1 and PLD2, have been identified.[3] While both isoforms catalyze the same reaction, they differ in their regulation, subcellular localization, and basal activity, suggesting distinct physiological roles.[1]

This compound is a potent and selective small molecule inhibitor of PLD1.[3] Its high selectivity for PLD1 over PLD2 makes it an invaluable pharmacological tool to dissect the specific functions of PLD1 in complex biological systems.[3] This guide will explore the key biological consequences of PLD1 inhibition using this compound.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as a PLD1 inhibitor has been quantified in various studies. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating its potency and selectivity.

| Assay Type | Target | IC50 Value | Selectivity (over PLD2) | Reference |

| Biochemical Assay | PLD1 | 46 nM | ~20-fold | [3] |

| Biochemical Assay | PLD2 | 933 nM | - | [3] |

| Cellular Assay | PLD1 | 110 nM | ~100-fold | [3] |

| Cellular Assay | PLD2 | 1800 nM | - | [3] |

Table 1: IC50 Values of this compound in Biochemical and Cellular Assays.

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |

| 4T1 (Mouse Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |

| PMT (Mouse Mammary Tumor) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |

| Glioma Cell Lines | Proliferation & Migration | 1 µM | Decreased proliferation and migration | [4] |

| Bone Marrow-Derived Macrophages (BMDMs) | Caspase-1 Activity | 10 µM | Strongly inhibited caspase-1 activity | [5] |

| PC12 (Pheochromocytoma) | Secretory Vesicle Fusion | 500 nM | Reduced frequency of fusion events | [2] |

Table 2: Effective Concentrations of this compound in Various Cell-Based Assays.

Key Biological Functions and Signaling Pathways

Inhibition of PLD1 by this compound impacts several critical cellular functions and signaling pathways.

Cancer: Inhibition of Cell Migration and Invasion

A significant body of evidence highlights the role of PLD1 in promoting cancer progression, particularly in cell migration and invasion.[1][3][4] this compound has been shown to effectively block the invasive migration of various cancer cell lines, including breast and glioma cells.[3][4] At lower concentrations (e.g., 0.2 µM), this compound selectively inhibits PLD1, leading to a marked reduction in cell migration.[3] Higher concentrations (e.g., 20 µM) inhibit both PLD1 and PLD2.[3]

The anti-invasive effect of this compound is linked to its impact on the actin cytoskeleton. PLD1-generated PA is known to influence actin dynamics, and its inhibition likely disrupts the cytoskeletal rearrangements necessary for cell motility.

Caption: PLD1 signaling in cancer cell migration and its inhibition by this compound.

Neurobiology: Attenuation of Neuroinflammation and Synaptotoxicity

In the context of neurodegenerative diseases like Alzheimer's disease (AD), elevated PLD1 expression has been associated with synaptic dysfunction.[6] Studies using this compound in a mouse model of AD demonstrated that chronic treatment can attenuate PLD1 expression in hippocampal subregions, leading to improved cognitive function and preservation of dendritic spine morphology.[6] This suggests that PLD1 inhibition can protect against Aβ- and tau-driven synaptotoxicity.[6]

Inflammation: Inhibition of Inflammasome Activation

This compound has been shown to have potent anti-inflammatory effects by inhibiting the activation of the inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines like IL-1β.[5][7][8] Interestingly, this effect appears to be independent of its PLD1 inhibitory activity.[7][8] this compound significantly blocks IL-1β production, caspase-1 activation, and pyroptosis in response to various inflammasome activators.[7][8] It achieves this by indirectly inhibiting caspase-1 activity, rather than affecting upstream signaling events like MAPK activation or ASC oligomerization.[5][8] This dual activity of this compound as a PLD1 inhibitor and an inflammasome inhibitor makes it a particularly interesting compound for studying and potentially treating inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchhub.com [researchhub.com]

- 7. researchgate.net [researchgate.net]

- 8. stackscientific.nd.edu [stackscientific.nd.edu]

The PLD1 Inhibitor VU0155069: A Technical Guide to its Impact on Phosphatidic Acid Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective Phospholipase D1 (PLD1) inhibitor, VU0155069, with a core focus on its effect on the production of the critical second messenger, phosphatidic acid (PA). This document details the quantitative inhibitory action of this compound, outlines experimental protocols for assessing its impact on PA levels, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: this compound and Phosphatidic Acid Synthesis

Phospholipase D (PLD) enzymes are pivotal in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, to generate phosphatidic acid (PA) and choline.[1] PA is a crucial lipid second messenger that regulates a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] In mammals, two primary PLD isoforms exist: PLD1 and PLD2.[1]

This compound is a potent and selective small molecule inhibitor of PLD1.[3] By specifically targeting PLD1, this compound provides a powerful tool to dissect the isoform-specific roles of PLD1 in cellular physiology and pathology, primarily through the modulation of PA production.[3][4] Understanding the precise effects of this compound on PA synthesis is therefore critical for its application in research and potential therapeutic development.

Quantitative Effects of this compound on PLD Activity

The inhibitory potency of this compound against PLD1 and its selectivity over PLD2 have been quantified in both in vitro and cellular assays. These values are essential for designing experiments and interpreting results.

| Assay Type | Target | IC50 | Selectivity (PLD2/PLD1) | Reference |

| In Vitro | PLD1 | 46 nM | ~20-fold | [3] |

| PLD2 | 933 nM | [3] | ||

| Cellular | PLD1 | 110 nM | ~100-fold | [3] |

| PLD2 | 1800 nM | [3] |

Table 1: Inhibitory Potency (IC50) of this compound against PLD1 and PLD2. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for PLD1 over PLD2 in both biochemical and cell-based assays.

Experimental Protocols for Measuring Phosphatidic Acid Levels

Accurate quantification of changes in phosphatidic acid levels upon treatment with this compound is fundamental to understanding its mechanism of action. Below are detailed methodologies for key experiments.

Lipid Extraction and Mass Spectrometry-based Quantification of Phosphatidic Acid

This protocol provides a robust method for the absolute quantification of various PA species.

a. Cell Culture and Treatment:

-

Culture cells of interest (e.g., RAW264.7 macrophages) in appropriate media and conditions.[5]

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

b. Subcellular Fractionation (Optional):

-

Scrape and homogenize cells in an isolation medium (e.g., 250 mM sucrose, 10 mM HEPES-Tris, pH 7.4).[5]

-

Perform differential centrifugation to isolate specific organelles if desired.[5]

c. Lipid Extraction (Bligh-Dyer Method):

-

To a sample containing a known amount of protein (e.g., 200 µg), add chloroform and methanol to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).[5]

-

Add an internal standard, such as an odd-chained PA (e.g., 17:0/17:0-PA), which is not naturally present in the cells.[5]

-

Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.[5]

-

Collect the lower organic phase containing the lipids.[5]

-

Re-extract the aqueous phase with chloroform to maximize lipid recovery.[5]

-

Dry the pooled organic phases under a stream of nitrogen.

d. Mass Spectrometry Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).

-

Perform LC-MS/MS analysis to separate and identify individual PA species based on their mass-to-charge ratio and fragmentation patterns.[6]

-

Quantify the amount of each PA species relative to the internal standard.[6]

Fluorometric Coupled Enzyme Assay for Total Phosphatidic Acid

This method offers a sensitive and high-throughput alternative for measuring total PA levels.[7][8]

a. Lipid Extraction:

-

Perform lipid extraction from cell lysates as described in the previous protocol.

b. Solubilization and Enzymatic Reaction:

-

Solubilize the dried lipid extract in a buffer containing a nonionic detergent like Triton X-100.[7]

-

Add lipase to hydrolyze PA, producing glycerol-3-phosphate (G3P).[8]

-

Inactivate the lipase by heat treatment.[7]

-

Add glycerol-3-phosphate oxidase to oxidize G3P, generating hydrogen peroxide.[8]

-

In the presence of horseradish peroxidase, the hydrogen peroxide reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[8]

c. Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission for resorufin).[7]

-

Calculate the PA concentration by comparing the sample fluorescence to a standard curve generated with known concentrations of PA.[9]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding.

References

- 1. cusabio.com [cusabio.com]

- 2. Temporal Production of the Signaling Lipid Phosphatidic Acid by Phospholipase D2 Determines the Output of Extracellular Signal-Regulated Kinase Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 8. Enzymatic measurement of phosphatidic acid in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

The Role of VU0155069 in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a diverse array of cellular processes. This technical guide provides an in-depth analysis of the role of this compound in modulating key cell signaling pathways. By catalytically hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid (PA), PLD1 is a critical node in signaling networks that regulate inflammation, cancer progression, and developmental pathways. This document summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols for assessing its effects, and provides visual representations of the signaling pathways it modulates. The primary focus will be on its impact on inflammasome activation, cancer cell invasion, and the Wnt/β-catenin signaling cascade.

Introduction to this compound

This compound is a well-characterized selective inhibitor of PLD1.[1][2][3][4][5] Its selectivity for PLD1 over its isoform, PLD2, makes it a valuable tool for dissecting the specific roles of PLD1 in cellular signaling. The chemical name for this compound is N-[(1S)-2-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide, and its CAS numbers are 1130067-06-9 and 1781834-89-6.[2][3][4][5] Understanding the molecular interactions of this compound is crucial for its application in research and potential therapeutic development.

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target | Assay Type | IC50 Value | Selectivity (over PLD2) | Reference |

| PLD1 | In vitro | 46 nM | ~20-fold | [1][2][3][4] |

| PLD2 | In vitro | 933 nM | - | [1][2][4] |

| PLD1 | Cellular | 110 nM | ~100-fold | [1] |

| PLD2 | Cellular | 1800 nM | - | [1] |

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231, 4T1, PMT (Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 10 µM | Significant blockade of IL-1β production and caspase-1 activation | [6][7] |

| Colorectal Cancer Cells | Wnt/β-catenin Signaling | Not specified | Downregulation of β-catenin expression | [8] |

Role in Key Cell Signaling Pathways

This compound, through its inhibition of PLD1, modulates several critical signaling pathways implicated in disease.

Inhibition of the NLRP3 Inflammasome Pathway

The inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β.[6] Studies have shown that this compound can significantly block IL-1β production, caspase-1 activation, and subsequent pyroptosis in response to various inflammasome-activating signals.[6][7] Interestingly, this inhibition appears to be independent of PLD1's enzymatic activity and occurs downstream of ASC oligomerization but upstream of caspase-1 activation, suggesting an indirect inhibitory mechanism on caspase-1.[6][7] this compound does not affect the upstream activation of signaling molecules like MAPK, Akt, or NF-κB, nor does it impact mitochondrial ROS generation or calcium influx.[6][7]

Attenuation of Cancer Cell Invasion and Migration

PLD1 activity is frequently upregulated in various cancers and has been linked to increased cell proliferation, survival, and metastasis.[1] this compound has been shown to strongly inhibit the invasive migration of several cancer cell lines.[1][4] The underlying mechanism involves the role of PLD1 in cytoskeletal reorganization, membrane trafficking, and the secretion of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, facilitating invasion. By inhibiting PLD1, this compound disrupts these processes, leading to a reduction in cancer cell motility.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer. PLD1 has been identified as a downstream target of the Wnt/β-catenin pathway and also acts as a positive feedback regulator. Inhibition of PLD1 by this compound has been shown to downregulate β-catenin expression. This occurs, in part, through the upregulation of miR-4496, a microRNA that targets β-catenin for degradation. By disrupting this positive feedback loop, this compound can attenuate the oncogenic signaling driven by an overactive Wnt/β-catenin pathway.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the function of this compound.

In Vitro PLD Activity Assay

This assay measures the ability of this compound to directly inhibit the enzymatic activity of PLD1.

-

Materials:

-

Recombinant human PLD1 enzyme

-

This compound

-

[³H]-phosphatidylcholine (radiolabeled substrate)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM MgCl₂, 100 mM KCl)

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and [³H]-phosphatidylcholine.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the reaction by adding the recombinant PLD1 enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

-

Separate the lipid phase containing the product, [³H]-phosphatidic acid, from the aqueous phase.

-

Quantify the amount of [³H]-phosphatidic acid produced using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

-

Transwell Cell Migration Assay

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Transwell inserts (with 8.0 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

-

Procedure:

-

Seed the lower chamber of the 24-well plates with medium containing a chemoattractant (e.g., 10% FBS).

-

Pre-treat the cancer cells with various concentrations of this compound or vehicle in serum-free medium for a specified time (e.g., 1 hour).

-

Seed the pre-treated cells into the upper chamber of the Transwell inserts in serum-free medium.

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with the fixing solution.

-

Stain the fixed cells with the staining solution.

-

Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in representative fields under a microscope.

-

Caspase-1 Activity Assay

This assay measures the effect of this compound on caspase-1 activation in macrophages following inflammasome stimulation.

-

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Lipopolysaccharide (LPS)

-

Nigericin or other inflammasome activators (e.g., ATP, MSU)

-

This compound

-

Caspase-1 activity assay kit (containing a specific caspase-1 substrate, e.g., Ac-YVAD-pNA)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Prime the BMDMs in a 96-well plate with LPS (e.g., 1 µg/mL) for 4 hours.

-

Treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the inflammasome by adding an activator like nigericin (e.g., 10 µM) for 30 minutes.

-

Collect the cell culture supernatants.

-

To measure caspase-1 activity in the supernatant, add the caspase-1 substrate from the assay kit.

-

Incubate at 37°C for the time recommended by the kit manufacturer.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of caspase-1 activity relative to the vehicle-treated control.

-

Conclusion

This compound is a powerful and selective inhibitor of PLD1 that serves as an invaluable tool for elucidating the complex roles of this enzyme in cell signaling. Its ability to modulate critical pathways such as inflammasome activation, cancer cell invasion, and Wnt/β-catenin signaling highlights the therapeutic potential of targeting PLD1 in a range of diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the multifaceted functions of PLD1 and the utility of its selective inhibition by this compound. Further research into the precise molecular mechanisms of this compound's action, particularly its indirect inhibition of caspase-1, will undoubtedly open new avenues for therapeutic intervention.

References

- 1. PLD1 is a key player in cancer stemness and chemoresistance: Therapeutic targeting of cross-talk between the PI3K/Akt and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of caspase-1 polymerization and its inhibition by a new capping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The PLD1 Inhibitor VU0155069: A Deep Dive into its Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VU0155069, a selective inhibitor of phospholipase D1 (PLD1), has emerged as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanism of action, particularly its role in inhibiting the inflammasome. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental protocols, and the signaling pathways involved in its anti-inflammatory effects.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated inflammation can contribute to the pathogenesis of numerous diseases, including sepsis, autoimmune disorders, and neurodegenerative diseases. The inflammasome, a multiprotein complex that plays a central role in the innate immune system, is a key driver of inflammation through its activation of caspase-1 and subsequent maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). Recent research has identified this compound as a significant inhibitor of inflammasome activation, highlighting its therapeutic potential in a range of inflammatory conditions.[1][2] This guide will explore the experimental evidence supporting the anti-inflammatory effects of this compound.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Production by this compound in Bone Marrow-Derived Macrophages (BMDMs)

| Inflammatory Stimulus | This compound Concentration (µM) | Target Cytokine | Percent Inhibition | Reference |

| LPS (1 µg/ml) + MSU (300 µg/ml) | 0.1 | IL-1β | Not specified | [1] |

| LPS (1 µg/ml) + MSU (300 µg/ml) | 0.5 | IL-1β | Not specified | [1] |

| LPS (1 µg/ml) + MSU (300 µg/ml) | 2 | IL-1β | Not specified | [1] |

| LPS (1 µg/ml) + MSU (300 µg/ml) | 10 | IL-1β | Almost complete | [1] |

| LPS (1 µg/ml) + Nigericin (10 µM) | 10 | IL-1β | Significant | [1] |

| LPS (1 µg/ml) + dsDNA (1 µg/ml) | 10 | IL-1β | Significant | [1] |

| LPS (1 µg/ml) + Flagellin (1 µg/ml) | 10 | IL-1β | Significant | [1] |

| LPS (1 µg/ml) + MSU (300 µg/ml) | 10 | TNF-α | Not significant | [1] |

Table 2: In Vitro Inhibition of Inflammasome-Related Activities by this compound in BMDMs

| Inflammatory Stimulus | This compound Concentration (µM) | Assay | Endpoint | Percent Inhibition | Reference |

| LPS (1 µg/ml) + Nigericin (10 µM) | 10 | Caspase-1 Activity Assay | Caspase-1 Activity | Almost complete | [1] |

| LPS (1 µg/ml) + Nigericin (10 µM) | 10 | LDH Release Assay | Pyroptosis | Significant | [1] |

| LPS (1 µg/ml) + MSU (300 µg/ml) | 10 | LDH Release Assay | Pyroptosis | Significant | [1] |

| LPS (1 µg/ml) + dsDNA (1 µg/ml) | 10 | LDH Release Assay | Pyroptosis | Significant | [1] |

Table 3: In Vivo Efficacy of this compound in a Sepsis Model

| Animal Model | Treatment | Outcome | Result | Reference |

| Cecal Ligation and Puncture (CLP)-induced sepsis in mice | This compound | Survival Rate | Strongly enhanced | [1][2] |

| CLP-induced sepsis in mice | This compound | Lung Inflammation | Inhibited | [1][2] |

| CLP-induced sepsis in mice | This compound | Leukocyte Apoptosis | Inhibited | [1][2] |

| CLP-induced sepsis in mice | This compound | Pro-inflammatory Cytokine Production (especially IL-1β) | Inhibited | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Macrophage Inflammatory Assay

Objective: To assess the effect of this compound on pro-inflammatory cytokine production in macrophages.

Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

-

Cell Seeding: BMDMs are seeded in 12-well plates at a density of 1 x 10^5 cells per well.

-

Priming: Cells are primed with Lipopolysaccharide (LPS) at a concentration of 1 µg/ml for 4 hours.

-

Treatment: Following priming, cells are treated with various concentrations of this compound (e.g., 0.1, 0.5, 2, 10 µM) or vehicle control (DMSO).

-

Stimulation: Inflammasome activation is induced by adding stimuli such as Monosodium Urate (MSU) (300 µg/ml), Nigericin (10 µM), dsDNA (1 µg/ml), or Flagellin (1 µg/ml).

-

Incubation: Cells are incubated for a specified period (e.g., 30 minutes for Nigericin, 16 hours for others).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of IL-1β and TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Caspase-1 Activity Assay

Objective: To determine the effect of this compound on caspase-1 activation.

Methodology:

-

Cell Culture and Stimulation: BMDMs are cultured, primed with LPS, and stimulated with an inflammasome activator (e.g., Nigericin) in the presence or absence of this compound (10 µM) as described in the macrophage inflammatory assay protocol.

-

Supernatant Collection: The cell culture supernatant is harvested.

-

Assay: Caspase-1 activity in the supernatant is measured using a commercial caspase-1 activity assay kit. This is often a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate.

-

Indirect Inhibition Assessment: To determine if this compound directly inhibits caspase-1, the compound is added to the supernatant after it has been collected from stimulated cells. A known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) is used as a positive control.[3]

Cecal Ligation and Puncture (CLP) Sepsis Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a clinically relevant model of sepsis.

Methodology:

-

Animal Model: Male C57BL/6 mice are used.

-

Anesthesia: Mice are anesthetized.

-

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge. A small amount of fecal matter is extruded. The cecum is returned to the peritoneal cavity, and the incision is closed.

-

Treatment: this compound or a vehicle control is administered to the mice, typically via intraperitoneal injection, at a specified dose and time relative to the CLP procedure.

-

Monitoring: Mice are monitored for survival over a period of several days.

-

Outcome Assessment: At specific time points, subgroups of mice may be euthanized to collect blood and tissues (e.g., lungs) for analysis of pro-inflammatory cytokines, assessment of lung inflammation (histology), and evaluation of leukocyte apoptosis (e.g., TUNEL assay).

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the inflammasome pathway. Notably, its mechanism is independent of its known function as a PLD1 inhibitor.[1]

Inflammasome Inhibition

This compound significantly blocks the activation of the inflammasome, leading to a reduction in caspase-1 activation and the subsequent maturation and release of IL-1β.[1][2] This inhibition is observed in response to a variety of inflammasome activators, suggesting a broad inhibitory effect on this pathway.

Independence from Upstream Signaling

Crucially, studies have shown that this compound does not affect the upstream signaling pathways that are typically involved in the priming of the inflammasome. Specifically, it does not inhibit the LPS-induced activation of:

-

Mitogen-activated protein kinases (MAPK)

-

Akt

-

Nuclear factor-kappa B (NF-κB)[1]

This indicates that this compound acts downstream of these initial pro-inflammatory signaling events.

Indirect Inhibition of Caspase-1

While this compound potently inhibits caspase-1 activity in cell-based assays, it does not appear to directly inhibit the enzyme. When added to cell supernatants containing already activated caspase-1, its inhibitory effect is minimal.[3] This suggests that this compound interferes with a step upstream of caspase-1 activation within the inflammasome complex itself, or with the release of active caspase-1.

Visualizations

Signaling Pathway of this compound in Inflammasome Inhibition

References

The Selective PLD1 Inhibitor VU0155069: A Technical Guide for Cancer Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a wide array of cellular processes critical to cancer progression. Elevated PLD1 activity is a hallmark of various malignancies, where it contributes to enhanced cell proliferation, survival, migration, and invasion. By catalyzing the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA), PLD1 activates a cascade of downstream signaling pathways integral to tumorigenesis and metastasis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cancer cell biology research, consolidating key quantitative data and experimental methodologies.

Core Mechanism of Action

This compound exerts its effects by selectively inhibiting the enzymatic activity of PLD1. This inhibition disrupts the production of phosphatidic acid, a critical lipid second messenger that recruits and activates a host of downstream effector proteins. The selectivity of this compound for PLD1 over its isoform, PLD2, allows for the specific interrogation of PLD1-mediated signaling pathways in cancer cells.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and its effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Selectivity (over PLD2) | Reference |

| PLD1 | in vitro | 46 nM | 20-fold | [1][2] |

| PLD2 | in vitro | 933 nM | - | [1] |

| PLD1 | Cellular | 110 nM | 100-fold | [1] |

| PLD2 | Cellular | 1800 nM | - | [1] |

Table 2: Effects of this compound on Cancer Cell Migration

| Cell Line | Cancer Type | Concentration | % Inhibition of Migration | Reference |

| MDA-MB-231 | Breast Cancer | 0.2 µM | Markedly reduced | [1] |

| 4T1 | Breast Cancer | 0.2 µM | Markedly reduced | [1] |

| PMT | Breast Cancer | 0.2 µM | Markedly reduced | [1] |

| MDA-MB-231 | Breast Cancer | 20 µM | Markedly reduced | [1] |

| 4T1 | Breast Cancer | 20 µM | Markedly reduced | [1] |

| PMT | Breast Cancer | 20 µM | Markedly reduced | [1] |

Note: At 0.2 µM, this compound selectively inhibits PLD1, while at 20 µM, it inhibits both PLD1 and PLD2.[1]

Signaling Pathways and Cellular Processes Modulated by this compound

Inhibition of PLD1 by this compound has been shown to impact several critical signaling pathways and cellular processes involved in cancer progression.

PLD1 Signaling in Cancer Cell Invasion

PLD1-generated phosphatidic acid plays a crucial role in cytoskeletal reorganization and the formation of invasive structures. The signaling cascade initiated by PLD1 activation involves the modulation of small GTPases and the expression of matrix metalloproteinases (MMPs), which are essential for the degradation of the extracellular matrix.

Crosstalk with PI3K/Akt and Wnt/β-catenin Pathways

Recent studies have highlighted the intricate crosstalk between PLD1 signaling and other major oncogenic pathways, such as the PI3K/Akt and Wnt/β-catenin pathways. PLD1 can act as a central player, coordinating signals that promote cancer stemness and chemoresistance.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

PLD Activity Assay

This assay measures the enzymatic activity of PLD by detecting the choline released from the hydrolysis of phosphatidylcholine.

Materials:

-

PLD Assay Buffer

-

PLD Substrate (Phosphatidylcholine)

-

PLD Probe

-

Choline Standard

-

PLD Positive Control

-

96-well plate (black, clear bottom)

-

Microplate reader

Protocol:

-

Standard Curve Preparation: Prepare a choline standard curve by diluting the Choline Standard in PLD Assay Buffer to concentrations ranging from 0 to 10 nmol/well.

-

Sample Preparation:

-

For cell lysates, harvest and wash cells with cold PBS. Resuspend in ice-cold PLD Assay Buffer and homogenize. Centrifuge to remove insoluble material and collect the supernatant.

-

For purified enzyme, dilute to the desired concentration in PLD Assay Buffer.

-

-

Reaction Mix: Prepare a reaction mix containing PLD Assay Buffer, PLD Probe, and PLD Enzyme Mix.

-

Assay:

-

Add standards and samples to the wells of the 96-well plate.

-

Add the PLD Substrate to all wells.

-

Initiate the reaction by adding the reaction mix.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength (e.g., OD 570 nm for colorimetric assays).

-

Calculation: Calculate PLD activity based on the standard curve.

Transwell Migration Assay

This assay assesses the effect of this compound on cancer cell migration.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cell culture medium (serum-free and with serum)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Protocol:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Assay Setup:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control (DMSO).

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migration rate (e.g., 12-48 hours).

-

Cell Removal and Fixation:

-

Carefully remove the Transwell inserts.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10-15 minutes.

-

-

Staining and Visualization:

-

Stain the fixed cells with Crystal Violet solution for 20-30 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

-

Quantification:

-

Count the number of migrated cells in several random fields under a microscope.

-

Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured.

-

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by this compound.

Protocol:

-

Sample Preparation: Treat cells with this compound at desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., total and phosphorylated forms of Akt, ERK, or antibodies against PLD1) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound serves as a critical tool for elucidating the role of PLD1 in cancer cell biology. Its selectivity allows for the specific dissection of PLD1-mediated signaling pathways, providing valuable insights into the mechanisms driving cancer progression. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting PLD1 in oncology. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these preclinical findings into novel cancer therapies.

References

A Technical Guide to VU0155069 and its Regulation of the Inflammasome

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the compound VU0155069 and its significant role in the regulation of inflammasome activity. Initially characterized as a selective inhibitor of Phospholipase D1 (PLD1), recent findings have illuminated a novel, PLD1-independent mechanism through which this compound modulates the innate immune response. This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the compound's mechanism of action within the inflammasome signaling cascade.

Core Mechanism of Action in Inflammasome Regulation

This compound has emerged as a potent inhibitor of inflammasome activation.[1] Its primary mechanism is the indirect inhibition of caspase-1 activity.[2][3] This intervention occurs downstream of the initial sensing and assembly stages of the inflammasome complex, including Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization.[1][4] By targeting a common downstream pathway, this compound effectively blocks the activation of multiple types of inflammasomes, including NLRP3, AIM2, and NLRC4.[4]

Crucially, the inhibitory action of this compound is independent of its function as a PLD1 inhibitor.[1][2] The compound does not interfere with the canonical "Signal 1" priming phase, which involves the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[1][2] Furthermore, it does not affect various "Signal 2" activation triggers such as mitochondrial reactive oxygen species (ROS) generation or ion fluxes like calcium influx.[1][2] This specific mode of action distinguishes this compound as a novel regulator targeting the core machinery of inflammasome-mediated inflammation.

The diagram below illustrates the canonical NLRP3 inflammasome pathway and highlights the specific point of intervention by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to VU0155069: A Selective PLD1 Inhibitor

This technical guide provides a comprehensive overview of VU0155069, a potent and selective inhibitor of Phospholipase D1 (PLD1). It is intended for researchers, scientists, and drug development professionals interested in the experimental use and mechanistic understanding of this compound. This document details its chemical properties, experimental protocols for its use, and its role in relevant signaling pathways.

Core Compound Information

This compound is a small molecule inhibitor that has demonstrated high selectivity for PLD1 over PLD2, making it a valuable tool for dissecting the specific roles of PLD1 in various cellular processes.

There are conflicting reports regarding the CAS number and molecular weight of this compound, which likely correspond to the free base and the hydrochloride salt forms of the compound. It is crucial for researchers to verify the specific form they are using, as this will affect the molecular weight and subsequent calculations for solution preparation.

| Parameter | Value (Free Base) | Value (HCl Salt) | Citation |

| CAS Number | 1130067-06-9 | 1781834-89-6 | [1] |

| Molecular Weight | 462.97 g/mol | 499.43 g/mol | [1] |

| Molecular Formula | C₂₆H₂₇ClN₄O₂ | C₂₆H₂₇ClN₄O₂.HCl | [1] |

Quantitative Data: Inhibitory Activity

This compound exhibits significant potency and selectivity for PLD1. The following table summarizes its in vitro inhibitory concentrations (IC₅₀) against PLD1 and PLD2.

| Target | IC₅₀ (in vitro) | Citation |

| PLD1 | 46 nM | [1] |

| PLD2 | 933 nM | [1] |

Signaling Pathways

This compound exerts its effects by inhibiting the enzymatic activity of PLD1. PLD1 is a key enzyme in cellular signaling, responsible for hydrolyzing phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that activates a variety of downstream signaling pathways involved in cell proliferation, survival, and migration. By blocking the production of PA by PLD1, this compound can effectively attenuate these downstream signals.

References

Methodological & Application

Application Notes and Protocols for VU0155069 in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0155069 is a potent and selective inhibitor of Phospholipase D1 (PLD1), a key enzyme in various cellular processes.[1][2][3] PLD1 catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a critical second messenger involved in signal transduction, membrane trafficking, cytoskeletal organization, and cell migration.[1] Dysregulation of PLD1 activity has been implicated in several diseases, including cancer and inflammatory disorders.[1] These application notes provide detailed protocols for the use of this compound in in vitro cell culture assays to study its effects on cancer cell migration and inflammasome activation.

Mechanism of Action

This compound selectively inhibits PLD1 with significantly higher potency than for PLD2.[1] In biochemical assays, this compound exhibits an IC50 value of 46 nM for PLD1, demonstrating over 20-fold selectivity compared to its effect on PLD2 (IC50 of 933 nM).[1][3] In cellular assays, this selectivity is even more pronounced, reaching up to 100-fold.[1] By blocking the production of PA, this compound can modulate downstream signaling pathways that are dependent on this lipid messenger.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound in various assays and cell lines.

Table 1: Inhibitory Potency of this compound

| Target | Assay Type | IC50 Value | Selectivity (over PLD2) | Reference |

| PLD1 | Biochemical | 46 nM | ~20-fold | [1][3] |

| PLD2 | Biochemical | 933 nM | - | [1][3] |

| PLD1 | Cellular | 110 nM | ~100-fold | [1] |

| PLD2 | Cellular | 1800 nM | - | [1] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Assay | Concentration Range | Observed Effect | Reference |

| MDA-MB-231, 4T1, PMT | Transwell Migration | 0.2 µM - 20 µM | Inhibition of migration | [1] |

| MCF-7 | [3H]PtdBut Production | 0.5 µM | Significant inhibition | [2] |

| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 10 µM | Inhibition of IL-1β production and caspase-1 activation | [4][5] |

| PC12 | Secretory Vesicle Fusion | 500 nM | Reduction in fusion frequency | [6] |

Experimental Protocols

Protocol 1: In Vitro Cancer Cell Migration Assay (Transwell Assay)

This protocol describes how to assess the effect of this compound on the migratory capacity of cancer cells using a Transwell chamber system.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (stock solution in DMSO)

-

Transwell inserts (8 µm pore size)

-

24-well companion plates

-

Fetal Bovine Serum (FBS) as a chemoattractant

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA)

-

0.1% Crystal Violet solution

-

Cotton swabs

Procedure:

-

Cell Preparation: Culture cancer cells to 80-90% confluency. Prior to the assay, serum-starve the cells for 12-24 hours in serum-free medium.

-

Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

This compound Treatment: Prepare different concentrations of this compound (e.g., 0.2 µM, 1 µM, 5 µM, 20 µM) in serum-free medium containing the cell suspension. Include a vehicle control (DMSO) at a final concentration equivalent to the highest this compound concentration (typically ≤ 0.1%).

-

Assay Setup:

-

Add 500 µL of complete medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension with the respective this compound concentration or vehicle control to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell line's migration rate (typically 12-24 hours).

-

Staining and Quantification:

-

After incubation, carefully remove the medium from the upper chamber.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by incubating the insert in 4% PFA for 15 minutes at room temperature.

-

Wash the insert with PBS.

-

Stain the migrated cells by immersing the insert in 0.1% Crystal Violet solution for 20 minutes.

-

Gently wash the insert with water to remove excess stain and allow it to air dry.

-

-

Data Analysis:

-

Visualize and count the migrated cells under a microscope. Capture images from several random fields for each membrane.

-

Alternatively, for quantitative analysis, elute the crystal violet stain with 10% acetic acid and measure the absorbance at 570 nm using a plate reader.

-

Compare the migration in this compound-treated groups to the vehicle control.

-

Figure 1. Workflow for the in vitro cancer cell migration assay.

Protocol 2: NLRP3 Inflammasome Activation Assay in Macrophages

This protocol details the procedure to investigate the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Complete DMEM medium supplemented with 10% FBS and M-CSF

-

Opti-MEM

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound (stock solution in DMSO)

-

ELISA kit for IL-1β

-

LDH cytotoxicity assay kit

-

Reagents for Western blotting (lysis buffer, antibodies for caspase-1 p20)

Procedure:

-

Cell Culture and Seeding: Differentiate bone marrow cells into macrophages (BMDMs) using M-CSF. Seed the differentiated BMDMs in a 24-well plate at a density of 0.5-1 x 10^6 cells/well and allow them to adhere overnight.

-

Priming (Signal 1):

-

Pre-treat the BMDMs with different concentrations of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour.

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 4 hours at 37°C.[5]

-

-

Activation (Signal 2):

-

After the priming step, replace the medium with Opti-MEM containing the respective concentrations of this compound or vehicle.

-

Stimulate the cells with an NLRP3 activator:

-

Nigericin: Add to a final concentration of 10 µM and incubate for 30-60 minutes.[5]

-

ATP: Add to a final concentration of 5 mM and incubate for 30-60 minutes.

-

-

-

Sample Collection:

-

After incubation, carefully collect the cell culture supernatants.

-

Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.

-

-

Data Analysis:

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

-

Caspase-1 Activation: Perform Western blot analysis on the cell lysates and/or concentrated supernatants to detect the cleaved (active) form of caspase-1 (p20 subunit).

-

Cell Viability/Pyroptosis: Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess membrane integrity and pyroptotic cell death.[5]

-

Compare the results from the this compound-treated groups with the vehicle control.

-

Figure 2. Workflow for the NLRP3 inflammasome activation assay.

Signaling Pathways

PLD1 Signaling in Cell Migration

PLD1 plays a crucial role in cell migration through the production of phosphatidic acid (PA). PA can influence the actin cytoskeleton, a key component of the cellular machinery for movement.[7] The pathway involves small GTPases like RhoA, Rac1, and Cdc42, which can activate PLD1.[3][7] this compound inhibits PLD1, thereby reducing PA production and downstream signaling that promotes cell migration.

Figure 3. PLD1 signaling pathway in cell migration.

Inhibition of NLRP3 Inflammasome Pathway by this compound

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines.[4] Activation is a two-step process: priming by a stimulus like LPS, followed by an activation signal such as nigericin or ATP, which leads to K+ efflux.[2][8] This results in the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active form. This compound has been shown to indirectly inhibit caspase-1 activity, thereby blocking IL-1β production.[4][5]

Figure 4. Inhibition of the NLRP3 inflammasome pathway.

References

- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Phagocyte cell migration is mediated by phospholipases PLD1 and PLD2. | Semantic Scholar [semanticscholar.org]

- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving VU0155069 for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of VU0155069, a potent and selective inhibitor of Phospholipase D1 (PLD1), for use in a variety of experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.

Compound Information

| Parameter | Value | Reference |

| Molecular Weight | 462.97 g/mol (or 499.43 g/mol as HCl salt) | [1][2] |

| Formula | C₂₆H₂₇ClN₄O₂ | [1][2] |

| Purity | ≥98% | [1] |

| Storage | Store powder at -20°C for up to 3 years. | [2][3] |

Note: Always refer to the batch-specific molecular weight provided on the vial label or Certificate of Analysis for the most accurate calculations.[1]

Solubility Data

This compound exhibits solubility in various organic solvents, making it suitable for a range of in vitro and in vivo studies. The following table summarizes the solubility of this compound in commonly used solvents.

| Solvent | Maximum Solubility | Notes |

| DMSO | 50 mg/mL (~108.00 mM) | May require ultrasonication and warming to 50°C. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |

| Ethanol | 50 mM | No additional notes provided. |